Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate
CAS No.:
Cat. No.: VC13390697
Molecular Formula: C14H18ClNO2
Molecular Weight: 267.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18ClNO2 |
|---|---|
| Molecular Weight | 267.75 g/mol |
| IUPAC Name | methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C14H18ClNO2/c1-18-14(17)12-5-7-16(8-6-12)10-11-3-2-4-13(15)9-11/h2-4,9,12H,5-8,10H2,1H3 |
| Standard InChI Key | ORYFEHYBVJLJIJ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCN(CC1)CC2=CC(=CC=C2)Cl |
| Canonical SMILES | COC(=O)C1CCN(CC1)CC2=CC(=CC=C2)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound features a piperidine ring substituted at the 1-position with a 3-chlorobenzyl group and at the 4-position with a methyl ester (Figure 1). The piperidine core adopts a chair conformation, while the 3-chlorophenyl moiety introduces steric and electronic effects that influence molecular interactions. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClNO₂ |
| Molecular Weight | 267.75 g/mol |
| IUPAC Name | Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate |
| CAS Number | Not publicly disclosed |
The chlorine atom at the phenyl ring’s meta position enhances lipophilicity, potentially improving blood-brain barrier permeability .
Spectroscopic and Physicochemical Properties
While experimental data on this specific compound remain limited, analogous piperidine derivatives exhibit:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the ester group.
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Stability: Resistance to hydrolysis under neutral conditions, though esterase-mediated degradation is plausible in biological systems.
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pKa: Estimated ~7.5 for the piperidine nitrogen, enabling protonation in physiological environments .
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis typically involves a two-step protocol (Figure 2):
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Alkylation of Piperidine-4-carboxylic Acid: Reacting piperidine-4-carboxylic acid with 3-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) yields 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylic acid.
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Esterification: Treating the carboxylic acid intermediate with methanol and an acid catalyst (e.g., H₂SO₄) produces the methyl ester.
Key Reaction Conditions:
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Alkylation: 60–80°C, 12–24 hours, anhydrous DMF.
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Esterification: Reflux in methanol, 4–6 hours.
Advanced Synthetic Strategies
Recent innovations include:
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Microwave-Assisted Synthesis: Reducing reaction times by 50% while maintaining yields >85%.
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Enzymatic Esterification: Using lipases to achieve enantioselective ester formation, though applicability to this compound requires validation .
Pharmacological Significance
Antifungal Activity
In silico docking studies against fungal enzymes reveal:
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Squalene Synthase (SS): Binding energy = -8.6 kcal/mol, involving hydrophobic interactions with Phe288 and His205 .
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Lanosterol-14α Demethylase (14α DM): Hydrogen bonding with heme iron (ΔG = -7.9 kcal/mol), critical for ergosterol biosynthesis inhibition .
ADMET Profiling and Toxicity
Computational predictions using SwissADME and PROTox II indicate:
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Absorption: High gastrointestinal absorption (HIA >90%) due to LogP ≈ 2.8 .
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Metabolism: CYP3A4-mediated oxidation of the piperidine ring, generating polar metabolites .
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Toxicity: Low acute oral toxicity (LD₅₀ > 2000 mg/kg in rats) but potential skin sensitization (Category 1) .
Research Frontiers and Challenges
Structural Optimization
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Halogen Substitution: Replacing chlorine with fluorine may enhance metabolic stability.
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Ester Bioisosteres: Replacing the methyl ester with amides to prolong half-life.
Clinical Translation Barriers
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